(2,3-Dichloropropyl)benzene
Description
Significance within Halogenated Organic Compound Chemistry
The significance of (2,3-Dichloropropyl)benzene within the broader context of halogenated organic compounds is currently undefined due to a lack of dedicated research. Theoretically, the presence of two chlorine atoms on the propyl chain attached to a benzene (B151609) ring could impart specific reactivity and physical properties. However, without experimental data, its role and importance in this class of compounds remain speculative.
Contextual Role as a Synthetic Intermediate in Advanced Organic Synthesis
A synthetic intermediate is a molecule that is formed in a transient state during a chemical reaction on the way to a final product. While the structure of this compound, featuring a reactive dichlorinated alkyl chain and an aromatic ring, suggests its potential as a precursor for more complex molecules, there is a notable absence of published research demonstrating its use in advanced organic synthesis. The scientific literature does not currently contain established protocols for its conversion into other valuable compounds.
Overview of Key Research Areas and Challenges
The primary challenge concerning this compound is the fundamental lack of available research. Key areas that would require investigation to ascertain its chemical value include:
Development of a reliable and high-yielding synthetic route: While the logical precursor would be allylbenzene (B44316), detailed and reproducible experimental conditions for its chlorination to specifically yield the 2,3-dichloro isomer are not readily found in scientific databases.
Exploration of its reactivity: Systematic studies on the reactions of the dichloropropyl group and the benzene ring are necessary to understand its chemical behavior and potential for further functionalization.
Investigation of its physical and chemical properties: A thorough characterization of its spectroscopic and physicochemical properties would be essential for any potential application.
Due to the limited information available, it is not possible to provide detailed research findings or a comprehensive analysis of its synthetic utility. The compound is listed in chemical databases such as PubChem, which provides basic computed properties. nih.gov
Interactive Data Table: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂ | PubChem nih.gov |
| Molecular Weight | 189.08 g/mol | PubChem nih.gov |
| CAS Number | 67168-93-8 | PubChem nih.gov |
| XLogP3 | 3.4 | PubChem nih.gov |
| Exact Mass | 188.0159557 Da | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67168-93-8 |
|---|---|
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
2,3-dichloropropylbenzene |
InChI |
InChI=1S/C9H10Cl2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
CDHPWAOQHJASOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of 2,3 Dichloropropyl Benzene Formation
Electrophilic Addition Reactions
Electrophilic addition represents a fundamental class of reactions for the transformation of unsaturated hydrocarbons, such as alkenylbenzenes, into saturated derivatives. The formation of (2,3-Dichloropropyl)benzene is a classic example of this reaction type, where the electron-rich double bond of an alkenylbenzene attacks an electrophilic chlorine species.
Chlorination of Alkenylbenzenes (e.g., 1-Phenylpropene)
The chlorination of 1-phenylpropene serves as a key synthetic route to this compound. This reaction typically involves the direct addition of molecular chlorine across the double bond of the 1-phenylpropene molecule. researchgate.netresearchgate.netresearchgate.net The reaction can also yield other products, such as 2-chloro-1-phenylpropene. researchgate.netresearchgate.netresearchgate.net The specific conditions of the reaction, including the stereochemistry of the starting material and the solvent used, play a crucial role in determining the composition of the product mixture.
The addition of chlorine to 1-phenylpropene is generally non-stereospecific. cdnsciencepub.com This means that the reaction does not exclusively form a single stereoisomer. For instance, the chlorination of both cis- and trans-1-phenylpropene results in mixtures of stereoisomeric this compound products. researchgate.netresearchgate.netresearchgate.net Research indicates that the addition of bromine to cis-1-phenylpropene yields a mixture where the erythro to threo ratio of the resulting dibromides is 17:83. Conversely, the bromination of trans-1-phenylpropene produces the same dibromides but with an erythro to threo ratio of 88:12. researchgate.net While this data pertains to bromination, it highlights the significant influence of starting material stereochemistry on the product distribution in halogen addition reactions.
The regioselectivity of the reaction, which dictates the position of the chlorine atoms, is influenced by the stability of the carbocation intermediate formed during the reaction. The presence of the phenyl group can stabilize a positive charge on the adjacent carbon atom, influencing where the nucleophilic chloride ion will attack.
The stereoisomerism of the starting alkenylbenzene has a profound impact on the stereochemical outcome of the chlorination reaction. Studies have demonstrated that cis- and trans-1-phenylpropene yield different mixtures of the resulting this compound stereoisomers. researchgate.netresearchgate.netresearchgate.net This observation is critical as it provides insights into the reaction mechanism, suggesting that the rotation around the carbon-carbon single bond in the intermediate is competitive with the capture of the nucleophile.
In the case of chlorination, cis-1-phenylpropene is reported to react faster than the trans-isomer. cdnsciencepub.com This contrasts with the addition of arylsulfenyl chlorides, where the trans-isomer reacts more rapidly. cdnsciencepub.com This difference in reactivity underscores the distinct nature of the transition states involved in these addition reactions.
The choice of solvent significantly affects both the distribution of products and the rate of the chlorination reaction. For instance, when the chlorination of 1-phenylpropene is carried out in carbon tetrachloride or methylene (B1212753) chloride, the primary products are this compound and 2-chloro-1-phenylpropene. researchgate.netresearchgate.netresearchgate.net However, if the reaction is performed in a nucleophilic solvent like acetic acid, (1-Acetoxy-2-chloropropyl)benzene is also formed. researchgate.netresearchgate.netresearchgate.net Similarly, using methanol (B129727) as the solvent leads to the formation of (1-methoxy-2-chloropropyl)benzene as a major product. researchgate.netresearchgate.netresearchgate.net
Traditionally, radical and electrophilic chlorinations have often been conducted in chlorinated solvents such as carbon tetrachloride, chloroform, and methylene chloride. acsgcipr.org However, a range of alternative solvents, including cyclohexane, heptane, dimethyl carbonate, acetonitrile (B52724), and various acetates, have been identified as suitable for radical halogenations and may be applicable to electrophilic chlorinations as well. acsgcipr.org The polarity and nucleophilicity of the solvent can influence the stability of the reaction intermediates and the transition states, thereby altering the reaction pathway and the final product ratios.
| Starting Material | Solvent | Products |
| cis- and trans-1-Phenylpropene | Carbon Tetrachloride | This compound, 2-Chloro-1-phenylpropene |
| cis- and trans-1-Phenylpropene | Methylene Chloride | This compound, 2-Chloro-1-phenylpropene |
| cis- and trans-1-Phenylpropene | Acetic Acid | This compound, 2-Chloro-1-phenylpropene, (1-Acetoxy-2-chloropropyl)benzene |
| cis- and trans-1-Phenylpropene | Methanol | (1-Methoxy-2-chloropropyl)benzene (major), this compound, 2-Chloro-1-phenylpropene |
Postulated Reaction Intermediates
The mechanism of electrophilic halogen addition to alkenes is often debated, with the nature of the intermediate being a key point of discussion. The stability and structure of this intermediate dictate the stereochemical and regiochemical course of the reaction.
For many simple alkenes, the addition of halogens is proposed to proceed through a bridged halonium ion intermediate. In the case of chlorination, this would be a chloronium ion. This bridged structure helps to explain the common observation of anti-addition of the two halogen atoms. However, for substrates like 1-phenylpropene, the situation is more complex.
The involvement of an open benzylic carbonium ion has been postulated as a more likely intermediate in the chlorination of 1-phenylpropene. researchgate.netresearchgate.netresearchgate.netcdnsciencepub.comresearchgate.net This is because the phenyl group can effectively stabilize a positive charge on the benzylic carbon through resonance, making the open carbocation more stable than the bridged chloronium ion. The non-stereospecific nature of the chlorination of 1-phenylpropene supports the existence of an open carbocation intermediate, which would allow for rotation around the C-C bond before the final attack of the chloride ion. cdnsciencepub.com In contrast, the addition of arylsulfenyl chlorides to 1-phenylpropene is stereospecifically trans, suggesting a mechanism involving a bridged episulfonium ion. cdnsciencepub.com This highlights that the stability of the bridged versus open ion is highly dependent on the specific electrophile and the structure of the alkene.
Open Carbocation Intermediate Considerations
The electrophilic addition of chlorine to an alkene, such as allylbenzene (B44316), is a fundamental pathway for the synthesis of this compound. The mechanism of this reaction can proceed through different intermediates, which influences the stereochemistry of the final product. While a bridged, cyclic chloronium ion is often proposed to explain the common anti-addition of halogens, the potential for an open carbocation intermediate exists, particularly when the carbocation is stabilized by resonance or inductive effects.
In the case of the chlorination of 1-phenylpropene, a precursor to this compound, the formation of an open benzylic carbocation is a significant consideration. The proximity of the phenyl group to the double bond can stabilize a positive charge on the adjacent carbon atom. If a free carbocation were formed, rotation around the carbon-carbon single bond would be possible before the subsequent attack by a chloride ion. masterorganicchemistry.com This would lead to a mixture of syn- and anti-addition products, rather than the exclusive anti-addition product expected from a bridged halonium ion mechanism. masterorganicchemistry.com
Studies on the chlorination of cis- and trans-1-phenylpropene have shown that the reactions yield mixtures of stereoisomers of this compound, indicating that the reaction is not strictly stereospecific. researchgate.net This outcome lends support to the involvement of an intermediate with significant open carbocation character, allowing for some degree of bond rotation before the final product is formed. The solvent can also play a crucial role; polar solvents can better solvate and stabilize a carbocation intermediate, favoring this pathway. researchgate.net
Alternative Halogenation Reagents and Catalytic Systems
While molecular chlorine (Cl₂) is the most direct chlorinating agent, its high reactivity and hazardous nature have prompted the development of alternative reagents and catalytic systems for the dichlorination of alkenes. rsc.org These alternatives often offer improved handling, safety, and selectivity.
Tetraethylammonium (B1195904) Trichloride (B1173362): Also known as Mioskowski's reagent, tetraethylammonium trichloride ([NEt₄][Cl₃]) serves as a solid, stable, and easily handled source of chlorine. wikipedia.org It reacts with alkenes to produce the corresponding 1,2-dichloroalkanes. wikipedia.orgnih.gov This reagent is a useful alternative to gaseous chlorine, particularly for small-scale laboratory syntheses and in the preparation of complex molecules like natural products. wikipedia.orgnih.gov Its reactivity is comparable to elemental chlorine, but its solid form simplifies measurement and handling. wikipedia.org
Phenylselenyl Chloride: Phenylselenyl chloride (PhSeCl) is a versatile reagent in organic synthesis that reacts with alkenes. sigmaaldrich.com The reaction with allylbenzene derivatives proceeds through an electrophilic addition mechanism, typically involving a cyclic seleniranium ion intermediate. researchgate.netresearchgate.net Subsequent attack by a chloride nucleophile opens this ring to yield a chloro-seleno compound. While this does not directly produce the dichloro product, the resulting β-chloro selenide (B1212193) can be a precursor for further transformations. The reaction pathway is often regioselective, with the nucleophile attacking the more substituted carbon. researchgate.net
Rasta Resin-PPh₃: Polymer-supported reagents offer significant advantages in terms of product purification, as the reagent byproducts can be removed by simple filtration. Rasta resin-triphenylphosphine (Rasta Resin-PPh₃) and its corresponding oxide are examples of such heterogeneous systems. beilstein-journals.orgnih.gov The phosphine (B1218219) can be used in Appel-type reactions to convert alcohols to chlorides. For instance, a precursor like 1-phenylpropane-2,3-diol could potentially be converted to this compound in a two-step process using this type of reagent. More directly, Rasta resin-triphenylphosphine oxides can be activated with reagents like oxalyl chloride to form halophosphonium salts, which in turn can halogenate epoxides to give vicinal dichlorides in high yields. beilstein-journals.orgnih.govnih.gov The polymer support can often be recovered and reused, adding to the efficiency of the process. beilstein-journals.orgnih.gov
Table 1: Comparison of Alternative Halogenation Systems
| Reagent/System | Formula/Type | Form | Key Features |
|---|---|---|---|
| Tetraethylammonium Trichloride | [NEt₄][Cl₃] | Yellow Solid | Easy to handle; safer alternative to Cl₂ gas; similar reactivity to Cl₂. wikipedia.org |
| Phenylselenyl Chloride | C₆H₅SeCl | Solid | Forms β-chloro selenide adducts; proceeds via seleniranium ion. sigmaaldrich.comresearchgate.net |
| Rasta Resin-PPh₃/Oxide | Polymer-supported | Solid Resin | Simplifies purification; reagent is recyclable; used for converting alcohols/epoxides. beilstein-journals.orgnih.gov |
Synthesis from Precursor Molecules
The synthesis of this compound can be achieved not only by direct dichlorination of an unsaturated C9 backbone but also through the chemical modification of various precursor molecules that already contain either the propyl-benzene skeleton or a related functionalized propyl chain.
Transformation of Allylbenzene Derivatives
Allylbenzene and its derivatives are logical starting points for the synthesis of this compound due to the reactivity of their double bond.
The direct addition of chlorine across the double bond of allylbenzene or its isomer, 1-phenylpropene, is a primary method. The chlorination of 1-phenylpropene in solvents like carbon tetrachloride has been shown to produce this compound. researchgate.net The choice of the specific allylbenzene isomer can influence the reaction conditions and the isomeric purity of the product.
Alternative reagents can also be employed. For example, the reaction of allylbenzene with 2-pyridineselenenyl chloride can lead to the formation of an anti-Markovnikov adduct, which highlights the different regiochemical pathways available with specialized reagents. researchgate.netresearchgate.net While not a direct route to the target compound, it illustrates the rich chemistry of allylbenzene derivatives in forming halogenated propylbenzene (B89791) structures.
Derivatization of Halogenated Propanols
Halogenated propanols containing a phenyl group are valuable precursors that can be converted to this compound through nucleophilic substitution reactions. In these strategies, a hydroxyl group is replaced by a chlorine atom.
A relevant example is the synthesis of the isomeric (1,3-dichloropropyl)benzene (B3322057) from 3-chloro-1-phenylpropan-1-ol. rsc.org In this reported procedure, the hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂) in dichloromethane. rsc.org A similar strategy could be envisioned starting from 1-chloro-3-phenylpropan-2-ol (B3053458) or 2-chloro-3-phenylpropan-1-ol (B12084017) to synthesize this compound. The choice of chlorinating agent (e.g., SOCl₂, PCl₅, or Appel reaction conditions) would be critical for achieving a high yield and minimizing side reactions. 1-Chloro-3-phenylpropan-2-ol is a known compound and a logical precursor for such a transformation. guidechem.com
Multi-Step Synthesis Strategies
More complex, multi-step synthetic routes allow for the construction of this compound from simple, readily available starting materials like benzene (B151609) or toluene. libretexts.org These strategies offer flexibility and control over the final structure.
One potential multi-step pathway begins with the Friedel-Crafts acylation of benzene with propenoyl chloride to form 1-phenylprop-2-en-1-one. The ketone and the double bond can then be sequentially or concurrently reduced, followed by dichlorination of the resulting propylbenzene. A more controlled approach might involve the Friedel-Crafts acylation of benzene with propanoyl chloride to yield propiophenone. This can be followed by reduction of the ketone to give propylbenzene, which would then require a challenging selective dichlorination on the second and third carbons of the propyl chain.
Alternatively, a synthesis could start from a precursor like 2-phenylpropane-1,3-diol. This diol can be converted into a dibromo-analogue, (1,3-dibromopropan-2-yl)benzene, using N-Bromosuccinimide (NBS) and triphenylphosphine. rsc.org A similar dichlorination of the diol could provide a route to a dichlorinated propylbenzene isomer. The development of a multi-step synthesis requires careful consideration of the order of reactions to ensure compatibility with the various functional groups present on the molecule at each stage. libretexts.org
Table 2: Selected Precursor Molecules and Potential Transformations
| Precursor Molecule | Reagent(s) | Transformation | Target/Related Product | Reference |
|---|---|---|---|---|
| 1-Phenylpropene | Cl₂/CCl₄ | Electrophilic Addition | This compound | researchgate.net |
| 3-Chloro-1-phenylpropan-1-ol | SOCl₂/DCM | Nucleophilic Substitution | (1,3-Dichloropropyl)benzene | rsc.org |
| 2-Phenylpropane-1,3-diol | NBS/PPh₃ | Nucleophilic Substitution | (1,3-Dibromopropan-2-yl)benzene | rsc.org |
| Benzene | Propanoyl chloride, then reduction, then chlorination | Multi-step synthesis | Propylbenzene intermediates | libretexts.org |
Advanced Spectroscopic Characterization and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is a cornerstone in the structural analysis of (2,3-Dichloropropyl)benzene, providing deep insights into its stereochemistry and conformational dynamics.
Stereochemical Assignments of this compound and Related Derivatives
The chlorination of cis- and trans-1-phenylpropene can lead to the formation of this compound as a mixture of stereoisomers. researchgate.net The specific stereoisomers produced are dependent on the starting material and reaction conditions. researchgate.net NMR spectroscopy, including ¹H and ¹³C NMR, is instrumental in distinguishing between these stereoisomers. For instance, in the ¹H NMR spectrum of this compound, the protons on the propyl chain exhibit distinct chemical shifts and coupling patterns that are characteristic of their specific stereochemical environment. rsc.org The ¹³C NMR spectrum further aids in assignment, with the carbon atoms of the propyl chain showing chemical shifts influenced by the presence of the two chlorine atoms and the phenyl group. rsc.org Three-bond proton-carbon couplings (³JCH) can also be utilized to assign stereochemistry, as these couplings follow a Karplus-like relationship with the dihedral angle. organicchemistrydata.org
Conformational Analysis via Vicinal Coupling Constants
The rotational preferences around the C-C bonds of the propyl side chain in this compound can be analyzed using vicinal proton-proton coupling constants (³JHH). researchgate.netresearchgate.net These coupling constants are dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. conflex.net By measuring the ³JHH values from the ¹H NMR spectrum, researchers can deduce the relative populations of the different staggered conformations (rotamers). researchgate.netresearchgate.net The magnitude of the vicinal coupling constant can indicate the most stable rotamer. researchgate.net For example, a large and solvent-independent vicinal coupling constant suggests a strong preference for a single, stable rotamer. researchgate.net The analysis of these coupling constants is crucial for understanding how steric and dipolar interactions influence the conformational equilibrium. researchgate.net It has been noted that for flexible molecules, the observed coupling constants represent an average over the conformational isomers present. conflex.net
Solvent-Dependent Conformational Preferences
The conformational equilibrium of this compound and related haloalkanes can be significantly influenced by the solvent. researchgate.netresearchgate.net The dielectric constant of the solvent can affect the relative stabilities of the different rotamers. researchgate.net For instance, in non-aromatic solvents, the difference between vicinal coupling constants in similar compounds has been shown to be dependent on the solution's dielectric constant, while the sum of the coupling constants remains constant. researchgate.net This solvent dependence arises from the interaction of the solute's dipole moment with the solvent's electric field. researchgate.net In some cases, specific solute-solvent interactions, such as hydrogen bonding, can lead to deviations from the expected electrostatic model of solvent effects, favoring certain conformations like the trans rotamer. researchgate.net The study of NMR parameters in a variety of solvents is therefore essential for a comprehensive understanding of the conformational preferences of this compound. cas.cznih.govnih.gov
Mass Spectrometry for Product Elucidation and Pathway Analysis
Mass spectrometry (MS) is a powerful tool for identifying this compound and for analyzing the products of reactions in which it is involved. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify components in a mixture. researchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key identifier. Computational mass spectral prediction methods can also be employed to aid in the identification of unknown compounds when reference spectra are not available. scholaris.ca In the context of reaction pathway analysis, MS can be used to identify intermediates and final products, providing crucial information for understanding reaction mechanisms. For example, in studies of the degradation of related compounds like tri(2,3-dichloropropyl)phosphate, liquid chromatography-mass spectrometry is used to unravel the mechanistic pathways. researchgate.net
Application of Other Spectroscopic Techniques for Reaction Monitoring
Beyond NMR and MS, other spectroscopic techniques are valuable for monitoring reactions involving this compound. In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, allows for real-time tracking of the concentrations of reactants, products, and intermediates without the need for sample collection. mdpi.com This provides precise information on reaction times and can help in optimizing reaction conditions. mdpi.com The progress of a reaction can be followed by observing the appearance or disappearance of characteristic infrared absorption bands corresponding to specific functional groups in the reactants and products. This continuous monitoring is a key aspect of process analytical technology (PAT) and contributes to safer and more efficient chemical processes. mdpi.com Flow chemistry systems coupled with in-line NMR analysis also offer a powerful method for reaction monitoring, enabling the study of reaction kinetics and the detection of short-lived intermediates. beilstein-journals.org
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are essential for elucidating the complex reaction pathways involved in the synthesis of (2,3-Dichloropropyl)benzene, which is typically formed via the chlorination of allylbenzene (B44316). These studies provide a foundational understanding of the energy changes and transient species that govern the reaction's outcome.
The halogenation of an alkene, such as the addition of chlorine to the propene side chain of allylbenzene, is a classic electrophilic addition reaction. The potential energy surface (PES) for this reaction maps the energy of the system as a function of the geometric coordinates of the atoms involved. yale.eduuni-siegen.de A theoretical calculation of the PES provides a detailed landscape of the reaction pathway, identifying the low-energy paths from reactants to products.
For the chlorination of allylbenzene, the PES would be a high-dimensional surface representing the energy changes as the Cl₂ molecule approaches the double bond of the allyl group. uni-siegen.de Key features on this surface that are computationally identified include:
Reactant Valley: The region corresponding to the separated allylbenzene and chlorine molecules.
Transition State: The energy maximum (saddle point) on the pathway leading to the formation of the cyclic chloronium ion intermediate. yale.edu
Intermediate Well: A local energy minimum corresponding to the stable, albeit transient, chloronium ion intermediate.
Product Valley: The region representing the final this compound product.
Table 1: Hypothetical Energy Profile for the Chlorination of Allylbenzene This table presents illustrative energy values typical for alkene halogenation as derived from PES calculations.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Allylbenzene + Cl₂ | 0 | Reactants (Reference Energy) |
| Transition State 1 | +5 to +10 | Formation of Chloronium Ion |
| Chloronium Ion Intermediate | -10 to -15 | Cyclic Intermediate |
| Transition State 2 | -5 to 0 | Nucleophilic Attack by Cl⁻ |
| This compound | -30 to -40 | Product |
The electrophilic addition of chlorine to the allylbenzene double bond does not typically proceed through a simple carbocation. Instead, the mechanism involves a three-membered cyclic intermediate known as a halonium ion (specifically, a chloronium ion). chemistrysteps.comnih.govorganicchemistrytutor.com Quantum mechanical calculations are crucial for characterizing the geometry, energy, and charge distribution of these transient species. dtic.mil
The reaction begins with the electrophilic attack of chlorine on the π-bond of the alkene, forming the cyclic chloronium ion. masterorganicchemistry.com This intermediate is a three-membered ring containing the two carbons of the former double bond and a positively charged chlorine atom. chemistrysteps.com Computational studies show that because a discrete carbocation is not formed, rearrangements of the carbon skeleton are avoided. chemistrysteps.com
The second step is the nucleophilic attack by the chloride ion (Cl⁻) on one of the carbons of the chloronium ring. organicchemistrytutor.com This attack occurs from the side opposite the chloronium ring, leading to an anti-addition stereochemistry. masterorganicchemistry.com There are two possible sites of attack on the chloronium ion derived from allylbenzene: C2 and C3.
Transition State A (Attack at C2): Leads to the formation of this compound.
Transition State B (Attack at C3): Leads to the formation of (1,3-Dichloropropyl)benzene (B3322057) isomer.
Theoretical calculations of the transition state energies for these two pathways can predict the regioselectivity of the reaction. chemistrysteps.com The attack generally occurs at the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. organicchemistrytutor.commasterorganicchemistry.com However, in the case of allylbenzene, C2 and C3 have similar substitution patterns, but electronic effects from the nearby phenyl group could influence the outcome.
While the primary intermediate is the chloronium ion, the potential for a competing pathway involving a benzylic carbocation could also be investigated computationally, especially under conditions that might favor its formation.
Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size. rsc.orgunitn.it
For this compound, DFT is applied to perform a detailed conformational analysis . The molecule has several rotatable single bonds (C-C bonds in the propyl chain), leading to numerous possible spatial arrangements (conformers). By systematically rotating these bonds and calculating the energy of each resulting structure using a functional like B3LYP, a potential energy landscape can be generated. ethz.chmdpi.com This analysis identifies the most stable, low-energy conformers that are most likely to exist at a given temperature. chemrxiv.org The results of these calculations can be validated by comparing computed NMR chemical shifts with experimental data. csic.esnih.gov
DFT is also used to investigate the electronic structure . unitn.it Key properties calculated include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack. scielo.org.mx
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. nih.gov Red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.net
Table 2: Illustrative DFT-Calculated Electronic Properties of this compound This table shows typical data obtained from DFT (e.g., B3LYP/6-311++G(d,p)) calculations.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest energy electrons, likely located on the benzene (B151609) ring. |
| LUMO Energy | -0.5 eV | Energy of the lowest energy empty orbital, likely on the dichloropropyl chain. |
| HOMO-LUMO Gap | 8.0 eV | Indicates high kinetic stability. researchgate.net |
| Dipole Moment | ~2.0 Debye | Reflects the polarity due to the C-Cl bonds. |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling integrates the findings from QM and DFT to predict the chemical behavior of this compound in further reactions. The reactivity of the molecule is governed by its structural and electronic features.
Computational models can predict the most likely sites for subsequent chemical transformations, such as nucleophilic substitution or elimination reactions.
Nucleophilic Substitution: The two chlorine atoms are potential leaving groups. Modeling can help determine which chlorine is more susceptible to substitution. The C2 position is benzylic-like, which could stabilize a carbocationic transition state (Sₙ1 mechanism), while both C2 and C3 are susceptible to backside attack (Sₙ2 mechanism). The calculated charge distribution (from MEP and NBO analysis) and steric hindrance around each carbon atom help predict the favored mechanism and site of attack.
Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrochlorination. Molecular modeling can assess the relative acidity of the protons and the conformational requirements for E2 elimination, predicting which double-bond isomers are likely to form.
By simulating reaction pathways and calculating the activation energies for different potential reactions, molecular modeling provides a powerful predictive tool for understanding the selectivity of processes involving this compound. These predictions are invaluable for designing synthetic routes and avoiding the formation of unwanted byproducts.
Role of 2,3 Dichloropropyl Benzene in Organic Synthesis and Derivatization
Building Block for Complex Aromatic and Aliphatic Systems
The bifunctional nature of (2,3-Dichloropropyl)benzene, possessing both an aromatic ring and a dichlorinated alkyl chain, allows it to serve as a scaffold for constructing diverse molecular architectures. The chlorinated propyl chain is particularly reactive and can be used to build heterocyclic systems.
Research on related structures, such as 2,3-dichloropropylalkyl ketones, demonstrates the synthetic utility of the 2,3-dichloropropyl moiety. These ketones undergo condensation reactions with alkyl 2-aminoacetate salts to yield 1-alkoxy-carbonylmethyl-2-alkylpyrroles. tubitak.gov.tr This transformation highlights how the dichlorinated chain can be effectively used to construct five-membered heterocyclic rings, which are significant structural motifs in many biologically active compounds. tubitak.gov.tr
While direct applications of this compound are not extensively documented, studies on its isomer, (3,3-dichloropropyl)benzene, underscore the potential of such structures as versatile building blocks. For instance, (3,3-dichloropropyl)benzene derivatives are used in dinuclear gold-catalyzed dechlorinative borylation reactions to produce gem-diborylalkanes. nih.gov These resulting boronic esters are highly valuable intermediates in organic synthesis, particularly as key partners in Suzuki coupling reactions for forming new carbon-carbon bonds. nih.gov This showcases how dichlorinated propylbenzene (B89791) frameworks can be converted into other synthetically useful functional groups for the assembly of complex molecules. nih.govresearchgate.net
Precursor to Chiral Compounds and Stereoselective Syntheses (if applicable to this compound specifically)
This compound is an inherently chiral molecule due to the presence of a stereocenter at the C2 position of the propyl chain. Consequently, it can exist as a pair of enantiomers, (R)-(2,3-dichloropropyl)benzene and (S)-(2,3-dichloropropyl)benzene.
The synthesis of this compound from achiral starting materials like allylbenzene (B44316) typically results in a racemic mixture, containing equal amounts of both enantiomers. rsc.org While there is a lack of specific documented examples of its use in stereoselective synthesis, its chiral nature presents theoretical opportunities. An enantiomerically pure form of this compound could serve as a chiral building block for the synthesis of non-racemic target molecules.
Achieving this could involve several established strategies in asymmetric synthesis:
Chiral Resolution: The racemic mixture could be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.
Asymmetric Synthesis: An enantioselective synthesis of this compound itself could be developed, for instance, through an asymmetric dichlorination of allylbenzene using a chiral catalyst system.
Kinetic Resolution: A reaction could be performed on the racemic mixture where one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material or the chiral product.
The resulting enantiopure this compound could then be used in transformations where the stereochemistry at C2 is transferred to a new product, making it a valuable precursor for complex chiral targets.
Chemical Transformations and Derivatization Reactions
The reactivity of this compound is dominated by the two chlorine atoms on the propyl chain and the potential for substitution on the aromatic ring. The vicinal dichloride arrangement (chlorines on adjacent carbons) allows for a range of substitution and elimination reactions.
The carbon-chlorine bonds in the propyl chain are polarized, making the carbon atoms electrophilic and susceptible to attack by nucleophiles. savemyexams.combits-pilani.ac.in this compound contains both a primary (at C3) and a secondary (at C2) chloride. In Sₙ2 reactions, nucleophilic attack is generally more favorable at the less sterically hindered primary carbon. bits-pilani.ac.in
The feasibility of such substitutions is demonstrated in related systems. For example, 1,2,3-trichloropropane (B165214) reacts with the sodium salt of benzenethiol (B1682325) (PhSNa), a strong nucleophile, to yield 2,3-dichloropropyl phenyl sulfide, a product of monosubstitution. oup.com Similarly, 2,3-dichloropropylalkyl ketones react with aminoacetate salts in a process that involves nucleophilic substitution to form pyrrole (B145914) derivatives. tubitak.gov.tr These examples suggest that this compound can readily undergo nucleophilic substitution to introduce a variety of functional groups.
Table 1: Potential Nucleophilic Substitution Products This table is illustrative of expected reactions based on the reactivity of similar compounds.
| Nucleophile | Reagent Example | Expected Major Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Chloro-1-phenyl-2-propanol |
| Cyanide | Sodium Cyanide (NaCN) | 3-Chloro-4-phenylbutanenitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (3-Chloro-2-phenylpropyl)(phenyl)sulfane |
When treated with a strong, non-nucleophilic base, alkyl halides undergo elimination reactions (dehydrochlorination) to form alkenes. tandfonline.com In this compound, the presence of two chlorine atoms and protons on adjacent carbons allows for the elimination of one or two molecules of hydrogen chloride (HCl).
Elimination of one molecule of HCl can lead to a mixture of isomeric chloropropenylbenzenes. The specific products formed would depend on which chlorine is removed and which adjacent proton is abstracted. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. schoolwires.net For example, dehydrochlorination of related dichloropropyl compounds has been shown to yield a mixture of (E)- and (Z)-isomers of the corresponding alkene. tandfonline.com
Further elimination from the resulting vinyl chloride under forcing conditions could potentially lead to the formation of an alkyne, phenylallene, or other rearranged products.
The benzene (B151609) ring of this compound can undergo further functionalization, most commonly through electrophilic aromatic substitution. masterorganicchemistry.com The substituent already present on the ring—the (2,3-dichloropropyl) group—directs the position of the incoming electrophile.
An alkyl group is typically an ortho-, para-director. However, the two electron-withdrawing chlorine atoms on the propyl chain have a deactivating effect on the aromatic ring via induction, making it less reactive towards electrophiles than simple alkylbenzenes like propylbenzene. Despite this deactivation, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are feasible, with substitution expected to occur primarily at the ortho and para positions relative to the dichloropropyl group. masterorganicchemistry.com
Environmental Transformation Pathways and Research Methodologies
Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as the interaction with sunlight (photodegradation) or water (hydrolysis).
Photodegradation: While specific studies on the photodegradation of (2,3-Dichloropropyl)benzene are not readily available in peer-reviewed literature, the photodegradation of chlorinated aromatic hydrocarbons is a recognized environmental process. nih.govdoi.org The presence of the benzene (B151609) ring suggests that this compound can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of electrons within the molecule, potentially causing the cleavage of chemical bonds. The chlorine-carbon bonds in the propyl side chain are generally more susceptible to cleavage than the bonds within the aromatic ring. Photodegradation in the atmosphere is often mediated by reactive species such as hydroxyl radicals (•OH). doi.org The rate of photodegradation can be influenced by various factors, including the intensity of solar radiation, the presence of other atmospheric compounds, and whether the compound is in the gas phase, adsorbed to particulate matter, or dissolved in water. nih.govdoi.org For chlorinated aromatic compounds, photodegradation can proceed through dechlorination, oxidation of the alkyl side chain, and cleavage of the aromatic ring. eeer.orgresearchgate.net
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is primarily associated with the two chlorine atoms on the propyl side chain. Generally, the carbon-chlorine bonds in alkyl chains are more susceptible to hydrolysis than a chlorine atom directly attached to a benzene ring. youtube.comchemguideforcie.co.uk The hydrolysis of haloalkanes can proceed through nucleophilic substitution, where a hydroxyl group (–OH) from water replaces a chlorine atom. docbrown.info This process can be slow under neutral pH conditions but can be accelerated by acidic or basic conditions. The hydrolysis of this compound would likely result in the stepwise replacement of the chlorine atoms with hydroxyl groups, forming corresponding chlorohydrins and eventually a diol. However, specific experimental data on the hydrolysis rates and products for this compound are not extensively documented in scientific literature. It is known that chlorobenzene (B131634) itself is highly resistant to hydrolysis under normal environmental conditions, requiring high temperatures and pressures to proceed. doubtnut.com
Table 1: Plausible Abiotic Degradation Reactions of this compound
| Degradation Type | Reactant | Potential Products | Conditions |
| Photodegradation | Sunlight (UV), Hydroxyl Radicals | Chlorinated intermediates, Benzaldehyde, Phenylpropanones, Ring cleavage products | Atmospheric conditions |
| Hydrolysis | Water (H₂O) | 2-chloro-3-phenyl-1-propanol, 3-chloro-3-phenyl-1,2-propanediol, Phenylpropanetriol | Aqueous environments, pH dependent |
Biotic Transformation and Microbial Degradation Studies (e.g., Bioremediation Research)
The biodegradation of this compound by microorganisms is a key process in its environmental removal. While specific studies on this compound are limited, research on related compounds such as propylbenzenes and chlorinated benzenes provides insight into potential metabolic pathways.
Bacteria, particularly species from the genera Pseudomonas, Burkholderia, and Alcaligenes, are known to degrade aromatic hydrocarbons. nih.govmdpi.com The degradation can be initiated by enzymes such as dioxygenases, which incorporate both atoms of an oxygen molecule into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This is a common strategy for aerobic bacteria to destabilize the aromatic ring and initiate its cleavage.
Alternatively, the microbial attack can begin on the alkyl side chain. The propyl group of this compound could undergo oxidation to form corresponding alcohols, aldehydes, and carboxylic acids. For instance, the biodegradation of n-propylbenzene has been shown to produce metabolites such as 1-phenyl-1-propanone and benzaldehyde. epa.gov The presence of chlorine atoms on the propyl chain of this compound would influence the rate and pathway of degradation, potentially making it more recalcitrant than its non-chlorinated counterpart.
Some bacteria are capable of utilizing chlorinated compounds as a sole source of carbon and energy. mdpi.comregenesis.com The process of reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms, is a key step in the anaerobic degradation of many chlorinated pollutants. nih.gov This process is often carried out by specialized bacteria known as halorespiring bacteria.
Bioremediation research focuses on harnessing the metabolic capabilities of microorganisms to clean up contaminated sites. For sites contaminated with chlorinated aromatic hydrocarbons, bioremediation strategies might involve stimulating the growth and activity of indigenous microbial populations (biostimulation) or introducing specific strains of bacteria with known degradative capabilities (bioaugmentation).
Table 2: Potential Microbial Degradation Pathways for this compound
| Pathway | Key Enzymes | Initial Step | Potential Intermediate Types |
| Aerobic Ring Oxidation | Dioxygenases | Formation of a dichloropropyl-substituted cis-dihydrodiol | Dichloropropyl-substituted catechols |
| Aerobic Side-Chain Oxidation | Monooxygenases, Dehydrogenases | Hydroxylation of the propyl chain | Chlorinated phenylpropanols, phenylpropanals, phenylpropanoic acids |
| Anaerobic Reductive Dechlorination | Reductive dehalogenases | Removal of chlorine atoms from the propyl chain | Monochloropropylbenzene, Propylbenzene (B89791) |
Identification of Environmental Metabolites and Degradation Products
The identification of metabolites is crucial for understanding the complete degradation pathway and for assessing the potential formation of more toxic or persistent transformation products. The analysis of environmental samples and laboratory degradation studies typically employs advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Based on the degradation pathways of similar compounds, a number of potential metabolites for this compound can be postulated.
From Abiotic Degradation:
Hydrolysis products: As mentioned earlier, hydrolysis could lead to the formation of 2-chloro-3-phenyl-1-propanol , 3-chloro-3-phenyl-1,2-propanediol , and ultimately phenylpropanetriol .
Photodegradation products: Photochemical reactions could lead to a complex mixture of products. Oxidation of the side chain could produce chlorinated analogs of 1-phenyl-1-propanone and benzaldehyde . epa.gov More extensive degradation could lead to the cleavage of the benzene ring, forming smaller aliphatic acids.
From Biotic Degradation:
Aerobic degradation metabolites: If degradation proceeds via ring oxidation, (dichloropropyl)catechols would be key intermediates. Subsequent ring cleavage would produce chlorinated muconic acids. If side-chain oxidation occurs, metabolites such as (2,3-dichloro-1-hydroxypropyl)benzene and (2,3-dichloropropyl)benzoic acid could be formed.
Anaerobic degradation metabolites: Reductive dechlorination would lead to the formation of (2-chloropropyl)benzene , (3-chloropropyl)benzene , and eventually propylbenzene . researchgate.net
It is important to note that the actual metabolites formed in the environment will depend on the specific conditions (e.g., microbial community present, oxygen levels, pH, temperature). A study on the chlorination of 1-phenylpropene reported the formation of this compound, indicating it can be a product of chemical reactions in certain contexts, though this does not detail its subsequent degradation. researchgate.net
Analytical Methodologies for Research and Environmental Monitoring of 2,3 Dichloropropyl Benzene
Chromatographic Separation Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS for reaction mixtures or environmental samples)
Chromatographic techniques are the cornerstone for the separation and analysis of (2,3-Dichloropropyl)benzene from complex mixtures. The choice between gas chromatography (GC) and liquid chromatography (LC) is primarily dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its volatility, gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of this compound. mdpi.comscioninstruments.com This method offers high-resolution separation and sensitive detection, making it suitable for trace-level analysis in both reaction monitoring and environmental samples. epa.govresearchgate.net
For the analysis of chlorinated hydrocarbons like this compound, a typical GC-MS method would involve:
Sample Preparation: Extraction of the analyte from the sample matrix is a critical first step. For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent such as hexane (B92381) or ethyl acetate (B1210297) is common. nih.gov For solid matrices like soil or sediment, techniques like Soxhlet extraction or accelerated solvent extraction (ASE) may be employed. researchgate.net In some cases, headspace analysis (HS-GC-MS) can be used for volatile compounds in solid or liquid samples, which minimizes sample preparation. filab.fr
GC Separation: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often used for the separation of chlorinated aromatic compounds. researchgate.net The temperature program would be optimized to ensure sufficient separation from other components in the mixture.
Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique for GC-MS analysis. The mass spectrometer can be operated in full-scan mode to identify unknown compounds based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity when targeting known analytes like this compound. The characteristic isotopic pattern of chlorine (35Cl and 37Cl) provides a distinct signature for chlorinated compounds in the mass spectrum.
A study on the separation of various propylbenzene (B89791) and trichlorobenzene isomers utilized a capillary gas chromatography column and demonstrated good separation performance for halogenated benzenes. researchgate.net Another study developed a rapid GC-MS method for the determination of 1,3-dichloro-2-propanol, a structurally similar compound, in water, achieving a method quantification limit of 0.1 μg/L. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While GC-MS is often the preferred method, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be a valuable alternative, especially for less volatile or thermally labile compounds that might be present in reaction mixtures or as degradation products. mdpi.com LC-MS/MS is also highly effective for analyzing complex environmental samples where matrix effects can be significant. researchgate.net
Key aspects of an LC-MS/MS method for this compound would include:
Chromatographic Separation: Reversed-phase LC is typically employed, using a C18 or similar column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a gradient elution to achieve optimal separation. nih.govrsc.org
Ionization: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) might be more suitable than electrospray ionization (ESI) for non-polar compounds like this compound, as they are more efficient at ionizing such molecules. researchgate.net
Tandem Mass Spectrometry: The use of multiple reaction monitoring (MRM) in a tandem mass spectrometer provides exceptional selectivity and sensitivity. This involves selecting the precursor ion of this compound in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for specific product ions in the second mass analyzer. This high degree of specificity allows for accurate quantification even at very low concentrations in complex matrices.
A method for the comprehensive determination of metabolites from the anaerobic degradation of BTEX (benzene, toluene, ethylbenzene, and xylenes) in groundwater utilized HPLC-MS/MS, demonstrating its power in analyzing aromatic hydrocarbons in environmental samples. mdpi.com
Interactive Data Table: Typical Chromatographic Conditions for Halogenated Aromatic Compounds
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | C18 reversed-phase, 50-150 mm x 2.1-4.6 mm ID, 1.8-5 µm particle size |
| Injection Mode | Split/splitless or Headspace | Autosampler |
| Mobile Phase | Helium carrier gas | Gradient of water and acetonitrile/methanol with additives like formic acid |
| Ionization Source | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Advanced Detection and Quantification Methods in Research Contexts
In research settings, particularly for environmental monitoring and metabolism studies, more advanced detection and quantification methods are often required to achieve lower detection limits and higher confidence in identification.
High-Resolution Mass Spectrometry (HRMS), often coupled with GC or LC, provides highly accurate mass measurements (typically to within 5 ppm). d-nb.info This allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel metabolites or degradation products of this compound in complex samples. A study on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) utilized high-resolution mass spectrometry to reliably detect these compounds in various matrices. researchgate.netd-nb.info
Tandem mass spectrometry (MS/MS) is another powerful tool. In a research context, beyond simple quantification using MRM, MS/MS can be used for structural elucidation. By analyzing the fragmentation patterns of the parent ion, researchers can gain insights into the structure of the molecule. A selectively nontargeted analysis method using micro-LC QTOF-MS was developed to screen for halogenated disinfection byproducts in tap water, which involved acquiring MS/MS spectra to speculate on the structure of the identified compounds. mdpi.com
For complex environmental samples, two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight (TOF) mass spectrometer offers significantly enhanced separation power and sensitivity. This technique would be particularly useful for resolving this compound from a multitude of other contaminants in a single analysis.
Method Development for Stereoisomeric Analysis in Complex Matrices
This compound possesses a chiral center at the C-2 position of the propyl chain, meaning it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities and degradation rates in the environment. Therefore, the development of methods for their stereoisomeric analysis is of significant interest.
The separation of enantiomers requires a chiral environment. In chromatography, this is typically achieved by using a chiral stationary phase (CSP).
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC is a suitable technique. chromatographyonline.com The most common CSPs for this purpose are based on cyclodextrins. sigmaaldrich.comgcms.cz These are cyclic oligosaccharides that have a chiral cavity. Enantiomers can interact differently with the chiral selectors on the stationary phase, leading to different retention times and thus separation. The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) is crucial for achieving separation and would need to be optimized for this compound. mdpi.com
Chiral Liquid Chromatography (LC)
Chiral LC is another powerful technique for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and are commercially available in a variety of formats. mdpi.com The development of a chiral LC method would involve screening different chiral columns and mobile phase compositions to find the optimal conditions for resolving the enantiomers of this compound.
Capillary Electrophoresis (CE)
Chiral capillary electrophoresis is an alternative to chromatographic methods. d-nb.info In this technique, a chiral selector, often a cyclodextrin, is added to the background electrolyte. mdpi.com The differential interaction of the enantiomers with the chiral selector as they migrate through the capillary under an electric field leads to their separation. CE can be a rapid and efficient method for chiral separations and requires only very small amounts of sample and chiral selector. d-nb.info
The development of a stereoisomeric analysis method would typically involve:
Selection of a Chiral Selector: Screening of various commercially available chiral columns (for GC or LC) or chiral additives (for CE).
Optimization of Conditions: Fine-tuning parameters such as temperature (for GC), mobile phase composition (for LC), or buffer pH and chiral selector concentration (for CE) to maximize the resolution between the enantiomers.
Validation: The developed method would then be validated for its linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.
Interactive Data Table: Approaches for Stereoisomeric Analysis
| Technique | Chiral Selector Principle | Typical Application |
| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., derivatized cyclodextrins) | Analysis of volatile and semi-volatile enantiomers. |
| Chiral Liquid Chromatography (LC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Broad applicability for a wide range of enantiomers. |
| Chiral Capillary Electrophoresis (CE) | Chiral additive in the background electrolyte (e.g., cyclodextrins) | Rapid screening and analysis, requires minimal sample. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,3-dichloropropyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized from 1-chloro-3-phenylpropan-2-ol via chlorination. Optimization involves varying catalysts (e.g., SOCl₂, PCl₃), solvents (e.g., dichloromethane, toluene), and temperatures (40–80°C). Reaction progress should be monitored via TLC or GC-MS. Purification is typically achieved through fractional distillation or column chromatography .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H and ¹³C NMR spectroscopy. Key NMR signals for this compound include δ ~4.0–3.6 ppm (methylene protons adjacent to Cl) and δ ~1.3–1.5 ppm (alkyl chain protons). Compare observed splitting patterns and coupling constants (e.g., J = 9–11 Hz for vicinal Cl groups) with literature data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard codes: R40 (potential carcinogen) and R51/53 (toxic to aquatic life). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Waste disposal must comply with local regulations for halogenated organics. Conduct risk assessments for spill containment and emergency ventilation .
Advanced Research Questions
Q. How can researchers distinguish between structural isomers like 1-(2,3-dichloropropyl)benzene and 1-(1,3-dichloropropan-2-yl)benzene during synthesis?
- Methodological Answer : Isomeric differentiation relies on advanced NMR techniques. For example, ¹H-¹H COSY can resolve coupling networks, while NOESY detects spatial proximity of protons. Computational modeling (DFT) can predict chemical shifts and verify assignments. Mass spectrometry (HRMS) provides exact mass confirmation .
Q. What methodologies are effective in quantifying reaction by-products during this compound synthesis?
- Methodological Answer : Use GC-MS with a polar capillary column (e.g., DB-5) to separate by-products like 1,3-dichloropropane derivatives. Calibrate with authentic standards and employ internal normalization for quantification. For non-volatile impurities, HPLC with a C18 column and UV detection (λ = 210–230 nm) is recommended .
Q. How can the environmental persistence and toxicity of this compound be assessed in aquatic ecosystems?
- Methodological Answer : Conduct OECD 301 biodegradability tests (e.g., closed bottle test) to measure half-life in water. For toxicity, perform Daphnia magna acute immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201). Monitor bioaccumulation potential using log Kₒ𝓌 (octanol-water partition coefficient) via shake-flask methods .
Q. What strategies mitigate conflicting data in reaction yields reported for this compound synthesis?
- Methodological Answer : Replicate experiments under controlled conditions (temperature, humidity). Validate purity of starting materials via GC or NMR. Cross-reference analytical methods (e.g., GC-MS vs. HPLC) to confirm yield calculations. Publish detailed protocols to address reproducibility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
